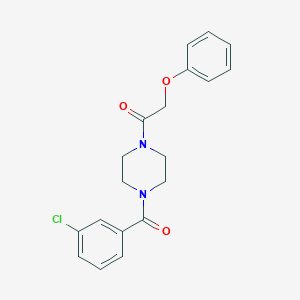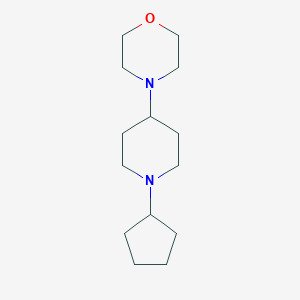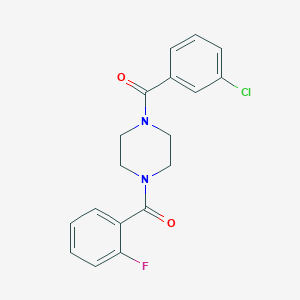METHANONE](/img/structure/B249099.png)
[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE is a complex organic compound with a unique structure that combines a piperazine ring, a phenyl-cyclohexyl group, and a trimethoxy-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-PHENYLCYCLOHEXYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the individual components. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol. The phenyl-cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is alkylated using an appropriate alkylating agent. The trimethoxy-phenyl group can be synthesized through the methylation of a phenol derivative using methyl iodide in the presence of a base.
The final step involves the coupling of these components through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the intermediates.
Industrial Production Methods:Propiedades
Fórmula molecular |
C26H34N2O4 |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
[4-(4-phenylcyclohexyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H34N2O4/c1-30-23-17-21(18-24(31-2)25(23)32-3)26(29)28-15-13-27(14-16-28)22-11-9-20(10-12-22)19-7-5-4-6-8-19/h4-8,17-18,20,22H,9-16H2,1-3H3 |
Clave InChI |
KPNFGZVXORFWLB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B249016.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B249018.png)

![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)

![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
